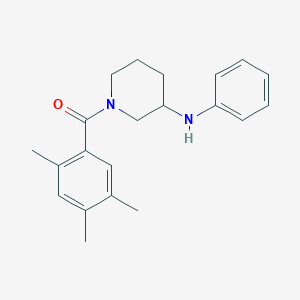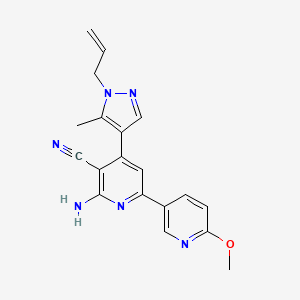
N-phenyl-1-(2,4,5-trimethylbenzoyl)-3-piperidinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-phenyl-1-(2,4,5-trimethylbenzoyl)-3-piperidinamine, also known as TAP or TAPC, is a compound that has gained significant attention in the field of scientific research due to its unique properties. TAPC is a fluorescent dye that is commonly used as a probe for biological imaging and sensing applications.
作用機序
The mechanism of action of N-phenyl-1-(2,4,5-trimethylbenzoyl)-3-piperidinamineC involves the interaction of the fluorescent dye with the target molecule. N-phenyl-1-(2,4,5-trimethylbenzoyl)-3-piperidinamineC is excited by light of a specific wavelength, which causes it to emit light at a longer wavelength. The intensity of the emitted light is proportional to the concentration of the target molecule in the sample.
Biochemical and Physiological Effects
N-phenyl-1-(2,4,5-trimethylbenzoyl)-3-piperidinamineC has been shown to have minimal biochemical and physiological effects on biological systems. It does not interact with DNA or RNA and has no toxic effects on cells at concentrations commonly used in experiments.
実験室実験の利点と制限
One of the main advantages of N-phenyl-1-(2,4,5-trimethylbenzoyl)-3-piperidinamineC is its high sensitivity and specificity for detecting target molecules in biological systems. It is also easy to use and can be applied to a wide range of biological samples. However, N-phenyl-1-(2,4,5-trimethylbenzoyl)-3-piperidinamineC has some limitations, such as its limited photostability and susceptibility to photobleaching.
将来の方向性
In the future, N-phenyl-1-(2,4,5-trimethylbenzoyl)-3-piperidinamineC could be further developed to improve its photostability and reduce its susceptibility to photobleaching. It could also be used in combination with other fluorescent probes to study complex biological systems. Additionally, N-phenyl-1-(2,4,5-trimethylbenzoyl)-3-piperidinamineC could be used in the development of new diagnostic tools for detecting diseases such as cancer and Alzheimer's disease.
Conclusion
In conclusion, N-phenyl-1-(2,4,5-trimethylbenzoyl)-3-piperidinamine, or N-phenyl-1-(2,4,5-trimethylbenzoyl)-3-piperidinamineC, is a fluorescent dye that has gained significant attention in the field of scientific research due to its unique properties. N-phenyl-1-(2,4,5-trimethylbenzoyl)-3-piperidinamineC has been widely used as a probe for biological imaging and sensing applications and has minimal biochemical and physiological effects on biological systems. While N-phenyl-1-(2,4,5-trimethylbenzoyl)-3-piperidinamineC has some limitations, it has the potential to be further developed and used in a wide range of scientific research applications.
合成法
The synthesis of N-phenyl-1-(2,4,5-trimethylbenzoyl)-3-piperidinamineC involves the reaction of 2,4,5-trimethylbenzoyl chloride with N-phenyl-3-piperidinamine in the presence of a base such as triethylamine. The resulting product is a yellow crystalline powder that is highly soluble in organic solvents such as chloroform and dichloromethane.
科学的研究の応用
N-phenyl-1-(2,4,5-trimethylbenzoyl)-3-piperidinamineC has been widely used in the field of scientific research as a fluorescent probe for biological imaging and sensing applications. It has been used to detect the presence of specific molecules in biological systems such as DNA, RNA, and proteins. N-phenyl-1-(2,4,5-trimethylbenzoyl)-3-piperidinamineC has also been used to study the dynamics of biological processes such as cell signaling and gene expression.
特性
IUPAC Name |
(3-anilinopiperidin-1-yl)-(2,4,5-trimethylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O/c1-15-12-17(3)20(13-16(15)2)21(24)23-11-7-10-19(14-23)22-18-8-5-4-6-9-18/h4-6,8-9,12-13,19,22H,7,10-11,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRWAUYYLAMUAJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)C(=O)N2CCCC(C2)NC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-{[(2,5-dimethylphenyl)amino]carbonyl}-2-(2-furyl)vinyl]-4-methylbenzamide](/img/structure/B5373156.png)

![N-[5-(aminocarbonyl)-2-methylphenyl]-6-[(diethylamino)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5373165.png)
![2-{[5-ethyl-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5373170.png)
![1-{1-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5373183.png)
![5-{[(3R)-3-hydroxypyrrolidin-1-yl]methyl}-N-methyl-N-(2-phenylethyl)imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5373187.png)
![N-ethyl-2-[1-(4-fluorobenzyl)-3-oxo-2-piperazinyl]-N-[(1-methyl-1H-imidazol-2-yl)methyl]acetamide](/img/structure/B5373192.png)
![(1R*,2R*,4R*)-N-{2-[(2,2,2-trifluoroacetyl)amino]ethyl}bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B5373196.png)
![2-[(6-methylimidazo[1,2-a]pyridin-2-yl)methyl]-4-phenyl-5-(3-piperidinyl)-2,4-dihydro-3H-1,2,4-triazol-3-one hydrochloride](/img/structure/B5373197.png)
![2-{2-methoxy-4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}propanoic acid](/img/structure/B5373210.png)
![2-(2,6-dimethyl-4-morpholinyl)-5-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)-1,3-thiazol-4(5H)-one](/img/structure/B5373218.png)

![5-[2-(1H-imidazol-1-yl)propanoyl]-3-(1-naphthyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5373235.png)
![2-chloro-4-fluoro-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B5373242.png)